9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl-

Beschreibung

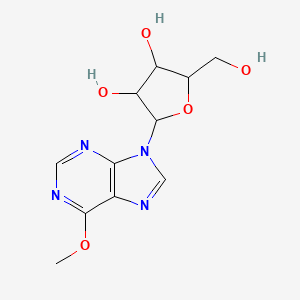

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5746-29-2 |

|---|---|

Molekularformel |

C11H14N4O5 |

Molekulargewicht |

282.25 g/mol |

IUPAC-Name |

2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3 |

InChI-Schlüssel |

UQQHOWKTDKKTHO-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Reaction Parameters:

- Catalyst : TMSOTf (0.2–0.3 equivalents).

- Temperature : 75–80°C for glycosylation; 60–65°C for methoxylation.

- Yield : 68–76% for glycosylation; 85–92% for methoxylation.

A widely cited route involves methoxylation of preformed 6-chloropurine ribosides. 2-Amino-6-chloropurine riboside was treated with sodium methoxide in methanol under reflux, achieving near-quantitative substitution of the chloro group with methoxy. This method benefits from the high nucleophilicity of methoxide and the stability of the ribofuranosyl scaffold under basic conditions. Notably, 2,3,5-tri-O-benzyl-arabinofuranose intermediates were employed to enhance regioselectivity, reducing N7 isomer formation to <5%.

Optimization Insights:

- Molar Ratio : Sodium methoxide must exceed 3 equivalents to ensure complete substitution.

- Side Products : N7-isomers (3–7%) and hydrolyzed byproducts (2–4%) are common but manageable via recrystallization.

Enzymatic Transglycosylation

Biocatalytic methods offer an alternative to traditional chemistry. Aeromonas hydrophila strains (e.g., CECT 4226) catalyzed the transglycosylation of 6-methoxypurine with uridine as the ribose donor, achieving 21% yield under mild conditions (60°C, pH 7). This approach avoids protective groups and harsh reagents but requires optimization of enzyme loading (5 × 10¹⁰ cells/mL) and substrate ratios (1:1 purine:uridine).

Comparative Advantages:

- Green Chemistry : Eliminates toxic solvents and reduces waste.

- Limitations : Lower yields (21–44%) compared to chemical methods.

Hybrid Chemical-Enzymatic Approaches

Recent advancements combine chemical and enzymatic steps. For example, 6-chloropurine was first glycosylated chemically, followed by enzymatic methoxylation using purine nucleoside phosphorylase (PNP) and thymidine phosphorylase (TP) . This tandem strategy achieved 77% conversion in 26 hours, with the enzymatic step performed at 37°C in phosphate buffer. Such methods are particularly useful for thermally sensitive substrates.

Deprotection Strategies

Final deprotection of benzyl or acetyl groups is critical. Palladium on carbon (Pd/C) under hydrogen atmosphere (1 atm, 25°C) effectively removed benzyl groups with >95% efficiency. For acetylated intermediates, ammonia in methanol (7N, 4 hours) provided clean deprotection without purine ring degradation.

Comparative Analysis of Methods

| Method | Key Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Vorbrüggen Glycosylation | TMSOTf, NaOMe/MeOH, 75–80°C | 68–76% | High regioselectivity | Requires protective groups |

| Methoxylation | NaOMe/MeOH, reflux | 85–92% | Simple, scalable | N7-isomer formation |

| Enzymatic Transglycosylation | A. hydrophila, uridine, 60°C | 21–44% | Solvent-free, mild conditions | Low yield, enzyme cost |

| Hybrid Chemical-Enzymatic | PNP/TP, phosphate buffer, 37°C | 77% | Combines speed and specificity | Multi-step purification |

Analyse Chemischer Reaktionen

Types of Reactions

9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, often using reagents like halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine nucleosides.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- involves several chemical transformations that yield biologically active purine analogues. Research indicates that the sugar moiety and substituents on the purine base significantly influence the compound's biological properties .

Research has demonstrated that 9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- exhibits notable biological activities, including:

- Antitumor Activity : Studies have shown that this compound can inhibit the growth of cancer cell lines such as HeLa and HL-60 by interfering with RNA structure and function, which is critical for cell proliferation .

- Antiviral Properties : It has been investigated for its potential to inhibit viral replication in conditions like varicella zoster virus infections. The compound's derivatives have shown efficacy in reducing viral load in infected cells .

Therapeutic Applications

The therapeutic potential of 9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- spans various medical conditions:

A. Antiparasitic Treatment

A patent describes methods for treating protozoal infections such as Trichomonas vaginalis and Giardia lamblia using this compound. Administration routes include oral and parenteral methods, emphasizing its versatility in clinical settings .

B. Cancer Therapy

The compound's ability to inhibit DNA and RNA synthesis positions it as a candidate for cancer therapy. Its structural modifications enhance its interaction with nucleic acids, potentially leading to improved anticancer efficacy .

Case Studies

Several case studies highlight the applications of 9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- in research:

- Inhibition of RNA Duplex Formation : A study indicated that certain analogues of this compound could bind to RNA single strands, disrupting duplex formation and potentially leading to apoptosis in cancer cells .

- Viral Replication Inhibition : Clinical trials have explored the use of this compound in treating herpes zoster infections, demonstrating a reduction in symptoms and viral load among patients treated with its derivatives .

Wirkmechanismus

The mechanism of action of 9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This interference can lead to the inhibition of cell proliferation and induction of apoptosis. The compound targets specific enzymes involved in nucleoside metabolism, such as adenosine deaminase and nucleoside transporters.

Vergleich Mit ähnlichen Verbindungen

Enzymatic and Metabolic Stability

- Phosphorylation : Chloro and fluoro analogs (e.g., Cl-F-dAdo) are efficiently phosphorylated by deoxycytidine kinase, leading to active triphosphate metabolites . Methoxy groups may reduce phosphorylation efficiency due to steric bulk.

- Deglycosylation: Ribofuranosyl derivatives with bulky C6 substituents (e.g., 6-ethyl) show slower enzymatic deglycosylation than smaller groups (e.g., -H or -Cl) .

Key Research Findings and Trends

Substituent Size and Activity : Bulky groups (e.g., thienyl) enhance enzyme substrate activity in bacteria but reduce solubility, whereas smaller groups (e.g., -OCH₃) balance hydrophilicity and target binding .

Electronic Effects : Electron-withdrawing substituents (e.g., -Cl) increase cytotoxicity by stabilizing transition states in enzyme inhibition, while electron-donating groups (e.g., -OCH₃) may favor nucleic acid interactions .

Thermodynamic Stability : 6-Substituted purines with planar aromatic groups (e.g., thienyl) exhibit higher melting points (224–226°C) compared to alkylated analogs .

Biologische Aktivität

The compound 9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- (also referred to as 2-Methoxy-9-β-D-ribofuranosyl-9H-purine ) is a purine nucleoside analog with significant biological activity, particularly in cancer research. Its molecular formula is with a molecular weight of approximately 277.25 g/mol. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

2-Methoxy-9-β-D-ribofuranosyl-9H-purine exhibits its biological effects primarily through the following mechanisms:

- Incorporation into Nucleic Acids : The compound mimics natural nucleotides, allowing it to be incorporated into RNA or DNA, which disrupts normal nucleic acid synthesis and function.

- Inhibition of Enzymatic Activity : It has been shown to bind with high affinity to enzymes involved in nucleotide metabolism, potentially altering their activity and affecting cellular processes such as proliferation and apoptosis.

- Antitumor Properties : The compound demonstrates broad antitumor properties by targeting various cancer cell types. Studies indicate that it can interfere with DNA replication and repair mechanisms, leading to cytotoxic effects on tumor cells .

Biological Activity

Research findings indicate that 2-Methoxy-9-β-D-ribofuranosyl-9H-purine has notable cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various studies:

Case Studies

- Antitumor Efficacy : A study investigated the cytotoxicity of various purine analogs, including 2-Methoxy-9-β-D-ribofuranosyl-9H-purine, against HeLa and HL-60 cells. Results showed a significant inhibition rate (approximately 70%) at a concentration of 10 µM, indicating its potential as an effective anticancer agent .

- Mechanistic Insights : Research into the structure–activity relationship (SAR) revealed that the presence of the ribofuranosyl group at N9 enhances the cytotoxicity of purine complexes against multi-drug-resistant tumor cells. This suggests that modifications in the nucleoside structure can lead to improved therapeutic profiles .

- Comparative Analysis : Comparisons with other purine analogs demonstrated that the methoxy substitution at the 6-position significantly alters pharmacokinetic properties, enhancing cellular uptake and selectivity towards certain biological targets.

Q & A

Q. What are the optimal synthetic routes for 6-methoxy-9-β-D-ribofuranosylpurine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of purine ribosides typically involves nucleophilic substitution at the C-6 position of a purine base. For example, in the synthesis of C-6 substituted analogs (e.g., thienyl or chloro derivatives), key steps include:

- Halogenation : Using SOCl₂ in anhydrous CHCl₃ to introduce chlorine at C-6 .

- Cross-Coupling Reactions : Employing Pd-catalyzed (e.g., (Ph₃P)₄Pd) coupling with organometallic reagents (e.g., Grignard) under inert conditions (e.g., THF, 60°C) for C-6 functionalization .

- Purification : Flash silica gel chromatography achieves high purity (78–96% yield) .

Q. Critical Factors :

- Solvent Choice : Anhydrous conditions prevent hydrolysis of intermediates.

- Catalyst Efficiency : Pd catalysts improve coupling reaction rates and regioselectivity.

- Temperature Control : Heating (60–80°C) enhances reaction kinetics but may require optimization to avoid decomposition.

Q. Table 1: Representative Yields and Conditions

| Compound | Reaction Conditions | Yield | Purity (UV/NMR) |

|---|---|---|---|

| 6-Chloro derivative | SOCl₂/CHCl₃, 0°C, 4h | 96% | λmax 263 nm (pH 1–13) |

| 6-Thienyl derivative | (Ph₃P)₄Pd/THF, 60°C, 12h | 89% | ¹H NMR δ 8.5–7.2 ppm |

Q. How can NMR and UV-Vis spectroscopy confirm the structural integrity of 6-methoxy-9-β-D-ribofuranosylpurine?

Methodological Answer:

- ¹H/¹³C NMR :

- UV-Vis Spectroscopy :

Validation : Compare spectral data with reference compounds (e.g., 6-chloro or 6-thienyl analogs) to rule out regioisomeric byproducts.

Advanced Research Questions

Q. How do phosphorylation and glycosylation modifications impact the biological activity of 6-methoxy-9-β-D-ribofuranosylpurine?

Methodological Answer:

- Phosphorylation :

- Glycosylation Stability :

Mechanistic Insight : Phosphorylation increases cellular uptake via nucleoside transporters and enables incorporation into DNA/RNA, inhibiting replication .

Q. What strategies resolve contradictions in enzymatic activity data between in vitro and cellular assays for this compound?

Methodological Answer:

Q. Table 2: Comparative Bioactivity of Analogs

| Compound | IC₅₀ (In Vitro) | IC₅₀ (Cellular) | Major Metabolic Pathway |

|---|---|---|---|

| 6-Methoxy derivative | 1.2 µM | 15 µM | Deamination |

| 3'-Deoxy Nebularine | 0.8 µM | 2.5 µM | Phosphorylation |

Q. How can photochemical stability be assessed for 6-methoxy-9-β-D-ribofuranosylpurine under experimental conditions?

Methodological Answer:

- Photolysis Studies :

- Irradiate solutions (e.g., methanol, λ = 254 nm) under anaerobic conditions to mimic light-exposed assays .

- Monitor degradation via HPLC: Methanol photoadducts form diastereomers (e.g., 1,6-dihydro derivatives), altering λmax and bioactivity .

- Preventive Measures : Use amber glassware and antioxidant additives (e.g., BHT) to stabilize light-sensitive compounds.

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.